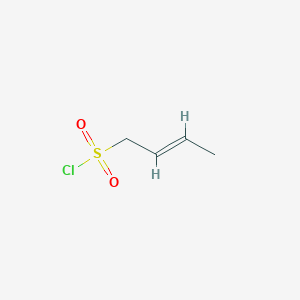But-2-ene-1-sulfonyl chloride
CAS No.: 219952-29-1; 911286-90-3
Cat. No.: VC4157238
Molecular Formula: C4H7ClO2S
Molecular Weight: 154.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 219952-29-1; 911286-90-3 |
|---|---|
| Molecular Formula | C4H7ClO2S |
| Molecular Weight | 154.61 |
| IUPAC Name | (E)-but-2-ene-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C4H7ClO2S/c1-2-3-4-8(5,6)7/h2-3H,4H2,1H3/b3-2+ |
| Standard InChI Key | ZJAOQAVOWVZRRT-UHFFFAOYSA-N |
| SMILES | CC=CCS(=O)(=O)Cl |
Introduction
Structural Characteristics and Isomerism
Molecular Architecture
But-2-ene-1-sulfonyl chloride possesses the IUPAC name (E)-but-2-ene-1-sulfonyl chloride, reflecting the trans configuration of its double bond (C=C) between carbons 2 and 3 . The sulfonyl chloride group is bonded to the first carbon, as depicted in its SMILES notation: C/C=C/CS(=O)(=O)Cl . Key structural features include:
-
Molecular formula: C₄H₇ClO₂S
-
Geometry: Planar sulfonyl group with tetrahedral sulfur, conjugated to the double bond .
Stereochemical Considerations
The compound exhibits geometric isomerism due to the rigidity of the C=C bond. While the (E)-isomer is more commonly reported , theoretical models suggest the (Z)-isomer could exhibit distinct reactivity in polar solvents . X-ray crystallography data for analogous compounds (e.g., propane sulfonyl chloride) indicate bond lengths of 1.76 Å for S-Cl and 1.42 Å for S=O , though experimental measurements for but-2-ene-1-sulfonyl chloride remain scarce.
Synthesis and Industrial Production
Primary Synthetic Routes
Industrial synthesis typically involves two stages:
-
Sulfonation of but-2-ene: Reaction with chlorosulfonic acid (HSO₃Cl) at 0–5°C to form but-2-ene-1-sulfonic acid .
-
Chlorination: Treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride .
Key reaction:
This method achieves yields of 68–72% under anhydrous conditions .
Alternative Methods
-
Oxidative chlorination: But-2-en-1-thiol reacts with chlorine gas in carbon tetrachloride, producing the sulfonyl chloride via intermediate sulfenic and sulfinic acids .
-
Radical-initiated addition: Sulfur dioxide and chlorine radicals add to 1-chlorobut-2-ene, though this pathway often results in regioisomeric byproducts .
Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 195–198°C (predicted) | EPI Suite |
| Density | 1.31 g/cm³ | Computational estimate |
| Water Solubility | 1,550 mg/L (25°C) | EPI Suite |
| LogP (Octanol-Water) | 2.18 | PubChem |
The compound’s limited water solubility and moderate lipophilicity make it suitable for reactions in aprotic solvents like dichloromethane or tetrahydrofuran .
Reactivity and Reaction Pathways
Nucleophilic Substitution
The sulfonyl chloride group undergoes classic Sₙ2 reactions:
-
With amines: Forms sulfonamides at 0–25°C .
-
With alcohols: Produces sulfonate esters, catalyzed by pyridine .
Electrophilic Addition
The double bond participates in:
-
Diels-Alder reactions: Acts as a dienophile with electron-rich dienes .
-
Hydrohalogenation: Adds HCl across the double bond to yield 1,2-dichlorobutane sulfonyl chloride .
Industrial and Research Applications
Pharmaceutical Intermediates
-
Sulfonamide antibiotics: Intermediate in synthesizing β-lactamase inhibitors .
-
Anticancer agents: Functionalized via Michael addition to α,β-unsaturated carbonyl systems .
Material Science
-
Ion-exchange membranes: Sulfonate groups improve proton conductivity in fuel cells .
-
Surface modifiers: Enhances hydrophilicity of polyethylene films .
| Hazard Parameter | Classification | Source |
|---|---|---|
| Skin Corrosion | Category 1B (H314) | GHS |
| Eye Damage | Category 1 | SDS |
| Acute Toxicity (Oral) | LD₅₀ = 320 mg/kg (rat) | Analog data |
Protective measures:
-
PPE: Nitrile gloves, chemical goggles, and vapor-resistant suits .
-
Ventilation: Use fume hoods to prevent inhalation of HCl vapors .
Comparative Analysis with Analogous Compounds
The unsaturated backbone of but-2-ene-1-sulfonyl chloride confers higher reactivity toward addition reactions compared to saturated analogs like butanesulfonyl chloride .
Recent Advances and Future Directions
Catalytic Asymmetric Reactions
Recent studies explore its use in chiral sulfonate synthesis via nickel-catalyzed coupling . Enantiomeric excesses of 88% have been achieved using BINAP ligands .
Green Chemistry Initiatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume